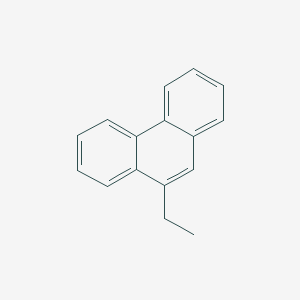

9-Ethylphenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-ethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWANHXINCHPSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190202 | |

| Record name | Phenanthrene, 9-ethyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-75-7 | |

| Record name | 9-Ethylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene, 9-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-ETHYLPHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 9-ethyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Ethylphenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T3XJL8RBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-Ethylphenanthrene for Advanced Research Applications

This guide provides a comprehensive technical overview of the primary synthetic pathways to 9-ethylphenanthrene, a crucial molecular scaffold in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, offering not just procedural steps but also the underlying chemical principles and field-tested insights to ensure successful and reproducible outcomes.

Introduction: The Significance of the Phenanthrene Moiety

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that form the structural core of a vast array of natural products, including steroids and alkaloids such as morphine. The strategic placement of functional groups on the phenanthrene nucleus allows for the fine-tuning of its physicochemical and biological properties. This compound, in particular, serves as a valuable building block and intermediate in the synthesis of more complex molecules with potential applications in pharmacology and organic electronics. This guide will focus on the most reliable and efficient methods for its laboratory-scale synthesis.

Part 1: Friedel-Crafts Acylation and Subsequent Reduction: A Classic and Robust Approach

One of the most direct and well-established routes to this compound involves a two-step sequence: the Friedel-Crafts acylation of phenanthrene followed by the reduction of the resulting ketone. This pathway is favored for its use of readily available starting materials and its predictable regioselectivity under optimized conditions.

Friedel-Crafts Acylation of Phenanthrene

The Friedel-Crafts acylation introduces an acetyl group onto the phenanthrene ring. The regiochemical outcome of this electrophilic aromatic substitution is highly dependent on the reaction conditions, particularly the solvent. To selectively obtain the 9-acetylphenanthrene isomer, a non-polar solvent that favors kinetic control is paramount.

Causality Behind Experimental Choices:

-

Solvent: The use of ethylene dichloride as a solvent is critical for maximizing the yield of the 9-isomer. In more polar solvents like nitrobenzene, the thermodynamically more stable 3-isomer is favored.[1] This solvent effect is attributed to the differential solvation of the intermediate sigma complexes, where less polar solvents favor substitution at the more reactive 9-position.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is the standard Lewis acid catalyst, effectively generating the acylium ion electrophile from propionyl chloride.

-

Temperature: Maintaining a low temperature during the addition of the acylating agent helps to control the reaction rate and minimize side reactions.

Experimental Protocol: Synthesis of 9-Propionylphenanthrene

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 eq.) in dry ethylene dichloride under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of phenanthrene (1.0 eq.) in dry ethylene dichloride to the flask.

-

Slowly add propionyl chloride (1.1 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with ethylene dichloride (2 x 50 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 9-propionylphenanthrene, which can be purified by column chromatography on silica gel or by recrystallization.

Reduction of 9-Propionylphenanthrene to this compound

The carbonyl group of 9-propionylphenanthrene can be efficiently reduced to a methylene group using either the Clemmensen or the Wolff-Kishner reduction. The choice between these methods depends on the substrate's tolerance to acidic or basic conditions, respectively.

1.2.1. Clemmensen Reduction (Acidic Conditions)

The Clemmensen reduction employs amalgamated zinc and concentrated hydrochloric acid to deoxygenate the ketone.[2] This method is particularly effective for aryl-alkyl ketones that are stable in strong acid.[2]

Experimental Protocol: Clemmensen Reduction

-

Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.

-

In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, and a solution of 9-propionylphenanthrene in a water-immiscible organic solvent (e.g., toluene).

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of hydrochloric acid may be added during the reaction to maintain its concentration.

-

After cooling, separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic extracts, wash with water and then with a saturated solution of sodium bicarbonate, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the resulting this compound by column chromatography or distillation.

1.2.2. Wolff-Kishner Reduction (Basic Conditions)

The Wolff-Kishner reduction utilizes hydrazine hydrate in the presence of a strong base at high temperatures to convert the ketone to an alkane.[3][4] This method is suitable for substrates that are sensitive to strong acids.[4] A common and effective modification was developed by Huang-Minlon, which involves using a high-boiling solvent like diethylene glycol.[4]

Experimental Protocol: Wolff-Kishner (Huang-Minlon Modification) Reduction

-

In a round-bottom flask fitted with a reflux condenser, dissolve 9-propionylphenanthrene (1.0 eq.) in diethylene glycol.

-

Add hydrazine hydrate (3-5 eq.) and potassium hydroxide pellets (4-6 eq.).

-

Heat the mixture to reflux at 110-120 °C for 1-2 hours to form the hydrazone.

-

Remove the condenser and allow the temperature to rise to 190-200 °C to distill off water and excess hydrazine.

-

Once the distillation ceases, reattach the condenser and continue to reflux at this higher temperature for an additional 3-4 hours.

-

Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ether or dichloromethane).

-

Wash the combined organic extracts with dilute hydrochloric acid and then with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the this compound by chromatography or distillation.

Data Presentation: Yields for the Friedel-Crafts Acylation/Reduction Pathway

| Step | Reaction | Product | Typical Yield (%) | Reference |

| 1 | Friedel-Crafts Acylation | 9-Acetylphenanthrene | 54 | [1] |

| 2a | Clemmensen Reduction | This compound | 70-90 (general) | [2] |

| 2b | Wolff-Kishner Reduction | This compound | >80 (general) | [4] |

Workflow Diagram: Friedel-Crafts Acylation and Reduction

Caption: Friedel-Crafts pathway to this compound.

Part 2: Modern Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, offer a versatile and highly efficient alternative for the synthesis of this compound. These methods typically involve the coupling of a 9-halophenanthrene with a suitable ethyl-containing reagent.

Synthesis of the Key Precursor: 9-Bromophenanthrene

A common and essential starting material for these cross-coupling reactions is 9-bromophenanthrene. It can be synthesized in high yield by the direct bromination of phenanthrene.

Experimental Protocol: Synthesis of 9-Bromophenanthrene

-

Dissolve phenanthrene (1.0 eq.) in a suitable solvent such as carbon tetrachloride in a flask equipped with a reflux condenser and a dropping funnel.[5]

-

Heat the solution to a gentle reflux.

-

Add a solution of bromine (1.0 eq.) in carbon tetrachloride dropwise over several hours.[5]

-

Continue refluxing for an additional 2 hours after the addition is complete to ensure the evolution of all hydrogen bromide gas.[5]

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude 9-bromophenanthrene can be purified by distillation under reduced pressure or by recrystallization from ethanol.[5] A yield of 90-94% can be expected.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, 9-bromophenanthrene can be coupled with ethylboronic acid or a derivative.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃ or a more specialized ligand), is essential for the catalytic cycle.

-

Base: A base, such as sodium carbonate or cesium carbonate, is required to activate the organoboron species.

-

Solvent: A mixture of an organic solvent (e.g., toluene or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a degassed mixture of 9-bromophenanthrene (1.0 eq.), ethylboronic acid (1.2-1.5 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., DMF/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[7] To synthesize this compound via this route, 9-bromophenanthrene can be coupled with ethene. The initial product would be 9-vinylphenanthrene, which would then require reduction to this compound.

Workflow Diagram: Palladium-Catalyzed Synthesis of this compound

Caption: Palladium-catalyzed routes to this compound.

Part 3: Alternative Synthetic Strategies

While the Friedel-Crafts and palladium-catalyzed routes are the most common, other classical methods can also be employed for the synthesis of the phenanthrene core, which could then be functionalized to yield this compound.

Haworth Synthesis

The Haworth synthesis is a multi-step method for preparing polycyclic aromatic hydrocarbons from naphthalenes and succinic anhydride.[8] This classical approach involves a Friedel-Crafts acylation, two Clemmensen or Wolff-Kishner reductions, an intramolecular cyclization, and a final aromatization step.[8] While powerful for constructing the phenanthrene skeleton, it is a lengthy process and may not be the most efficient for synthesizing a simple derivative like this compound unless a specifically substituted naphthalene is used as a starting material. The yields for each step are generally in the range of 70-90%.[9]

Pschorr Synthesis

The Pschorr synthesis is an intramolecular cyclization of a diazotized α-aryl-o-aminocinnamic acid to form a phenanthrene derivative.[10][11] This reaction is catalyzed by copper powder or salts and proceeds via an aryl radical or cation intermediate.[10] While a classic and elegant method for forming the phenanthrene ring system, the yields can often be moderate, and the synthesis of the required substituted cinnamic acid precursor can be multi-stepped.[12][13]

Conclusion

The synthesis of this compound can be effectively achieved through several well-established and modern synthetic methodologies. For a direct and reliable approach, the two-step sequence of Friedel-Crafts acylation of phenanthrene to 9-propionylphenanthrene followed by a Clemmensen or Wolff-Kishner reduction is highly recommended due to its good overall yield and operational simplicity. For greater versatility and milder reaction conditions, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling of 9-bromophenanthrene with ethylboronic acid, represent a state-of-the-art alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, the desired scale of the synthesis, and the functional group tolerance of any other substituents on the phenanthrene core.

References

- Pschorr Synthesis. (n.d.). In Name Reaction.

- Coleman, G. H., & Callen, J. E. (1943). 9-Bromophenanthrene. Organic Syntheses, 23, 13. doi:10.15227/orgsyn.023.0013

- Duclos Jr, R. I., Tung, J. S., & Rapoport, H. (1984). A high-yield modification of the Pschorr phenanthrene synthesis. The Journal of Organic Chemistry, 49(26), 5243–5246. doi:10.1021/jo00200a049

- Jana, R., & Ray, J. K. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 14, 51-58.

- Saha, A., Saha, M., & Goswami, S. (n.d.). PAH: Anthracene and phenanthrene. In Study Guide to Organic Chemistry (Vol. 5).

-

Chemistry Online. (2023, January 17). Haworth phenanthrene synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Pschorr cyclization. Retrieved from [Link]

-

Scribd. (n.d.). Haworth Synthesis. Retrieved from [Link]

-

Química Organica.org. (n.d.). Phenanthrene synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

- Sharma, S., & Kumar, A. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. doi:10.

-

NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved from [Link]

- Haworth, R. D., & Bolam, F. M. (1932). 317. Synthesis of alkylphenanthrenes. Part III. 1 : 2 : 7-, 1 : 3 : 7-, and 1 : 6 : 7-Trimethylphenanthrenes. Journal of the Chemical Society (Resumed), 2248. doi:10.1039/JR9320002248

-

Organic Chemistry Portal. (n.d.). Pschorr Reaction. Retrieved from [Link]

- Pschorr, R. (1896). Neue Synthese des Phenanthrens und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 29(1), 496–501. doi:10.1002/cber.18960290198

- Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. doi:10.15227/orgsyn.080.0227

-

Pharmaguideline. (n.d.). Polynuclear Hydrocarbons: Synthesis and Reactions. Retrieved from [Link]

- Vaughan, W. R. (1955). 9-Cyanophenanthrene. Organic Syntheses, 35, 37. doi:10.15227/orgsyn.035.0037

-

Professor Dave Explains. (2018, November 27). Clemmensen Reduction [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Filo. (2025, May 4). Write down the different steps involved in Haworth synthesis of(a) Anthra... Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved from [Link]

- Jana, R., & Ray, J. K. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 14, 51-58.

-

Ashenhurst, J. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

- Haworth, R. D. (1932). 145. Syntheses of alkylphenanthrenes. Part I. 1-, 2-, 3-, and 4-Methylphenanthrenes. Journal of the Chemical Society (Resumed), 1125. doi:10.1039/JR9320001125

-

Katz, T. J., et al. (2000). First Friedel−Crafts Diacylation of a Phenanthrene as the Basis for an Efficient Synthesis of Nonracemic[14]Helicenes. The Journal of Organic Chemistry, 65(16), 4843–4851. doi:10.1021/jo000216w

- Jana, R., & Ray, J. K. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 14, 51-58.

- Jana, R., & Ray, J. K. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions.

-

Gyan Sanchay. (n.d.). PHENANTHRENE Method of Preparations 1. Haworth synthesis. Retrieved from [Link]

-

Rahman, M. M. (2024, April 16). The Clemmensen Reduction. Juniper Publishers. [Link]

-

Chemistry with fun by Varsha Gupta. (2020, October 14). Lecture 06 : #Phenanthrene and it's preparation, Pschorr synthesis and Haworth synthesis [Video]. YouTube. [Link]

- Imtiaz, S., et al. (2018). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes.

- Tempesti, T. C., Pierini, A. B., & Baumgartner, M. T. (2005). A Different Route to the Synthesis of 9,10-Disubstituted Phenanthrenes. The Journal of Organic Chemistry, 70(16), 6508–6511. doi:10.1021/jo050646f

-

Professor Dave Explains. (2021, November 8). Wolff-Kishner Reduction [Video]. YouTube. [Link]

- Majumder, S., & Giri, R. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(38), 21306–21340. doi:10.1039/c8ra02846a

-

National Center for Biotechnology Information. (n.d.). 9-Acetylphenanthrene. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of phenanthrenes by Friedel‐crafts reaction. Retrieved from [Link]

- Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction. Synlett, (2), 336-338.

- Lipshutz, B. H., et al. (2014). Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium. Green Chemistry, 16(9), 4140-4145. doi:10.1039/C4GC01035J

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. chemistry-online.com [chemistry-online.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Pschorr Reaction [drugfuture.com]

- 12. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 13. Pschorr Reaction [organic-chemistry.org]

- 14. spcmc.ac.in [spcmc.ac.in]

An In-depth Technical Guide to the Physicochemical Properties of 9-Ethylphenanthrene

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 9-Ethylphenanthrene (CAS No. 3674-75-7), a substituted polycyclic aromatic hydrocarbon. Designed for researchers, scientists, and drug development professionals, this document consolidates known computed and experimental data while addressing the current gaps in publicly available literature. Critically, where specific experimental values for properties such as melting point, boiling point, and solubility are not available, this guide provides detailed, field-proven experimental protocols for their determination. By integrating established analytical methodologies with theoretical predictions, this whitepaper serves as both a reference and a practical manual for the characterization of this compound.

Molecular Identity and Computed Properties

This compound is an alkyl-substituted derivative of phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH). The addition of an ethyl group at the 9-position alters its physical and chemical characteristics relative to the parent compound, influencing its solubility, toxicity, and chromatographic behavior. Accurate identification is the first step in any rigorous scientific investigation.

Caption: 2D Structure of this compound.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 3674-75-7 | [2] |

| Molecular Formula | C₁₆H₁₄ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Canonical SMILES | CCC1=CC2=CC=CC=C2C3=CC=CC=C31 | [1] |

| InChI Key | ZWANHXINCHPSIK-UHFFFAOYSA-N | [1] |

| UNII | 4T3XJL8RBB |[3] |

Table 2: Computed Physicochemical Properties (PubChem CID: 19352)

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 5.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 206.109550447 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 16 |[1] |

Experimental Physicochemical Properties & Determination Protocols

A thorough review of scientific databases and supplier technical literature reveals a notable absence of experimentally determined values for several key physicochemical properties of this compound. This section addresses this gap by providing established, authoritative protocols for their determination.

Sources

Spectroscopic Unveiling of 9-Ethylphenanthrene: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 9-ethylphenanthrene, a tricyclic aromatic hydrocarbon. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. We will delve into the intricacies of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure and bonding of this molecule.

Introduction: The Significance of this compound

This compound (C₁₆H₁₄, Molar Mass: 206.28 g/mol ) belongs to the family of polycyclic aromatic hydrocarbons (PAHs), compounds of significant interest in medicinal chemistry, materials science, and environmental analysis.[1] The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and potential applications. Spectroscopic techniques provide a powerful, non-destructive means to achieve this, offering detailed insights into the molecule's atomic composition, functional groups, and the connectivity of its atoms. This guide will serve as a practical reference for the acquisition and interpretation of the key spectroscopic data for this compound.

Molecular Structure of this compound

To fully appreciate the spectroscopic data, it is essential to first visualize the molecule's structure.

Figure 1: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and analyze its fragmentation pattern.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Causality Behind Experimental Choices:

-

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This is highly advantageous for structural elucidation as the fragmentation pattern is often unique to a specific molecule and provides a "fingerprint."

-

70 eV Electron Energy: This is a standard energy used in EI-MS. It is sufficiently high to cause reproducible fragmentation patterns, allowing for comparison with spectral libraries like the NIST Mass Spectrometry Data Center.

Data Summary and Interpretation

The mass spectrum of this compound exhibits a clear molecular ion peak and a series of fragment ions that are consistent with its structure.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 206 | 86.1 | [M]⁺• (Molecular Ion) |

| 191 | 99.9 | [M - CH₃]⁺ |

| 178 | - | [M - C₂H₄]⁺• (from McLafferty-like rearrangement) or [M - C₂H₅ + H]⁺• |

| 165 | 16.6 | [M - C₃H₅]⁺ or [C₁₃H₉]⁺ |

Data sourced from PubChem CID 19352.[1]

Interpretation:

-

Molecular Ion (m/z 206): The peak at m/z 206 corresponds to the molecular weight of this compound (C₁₆H₁₄), confirming its elemental composition.[1]

-

Base Peak (m/z 191): The most intense peak in the spectrum (the base peak) is observed at m/z 191. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. This is a characteristic fragmentation for ethyl-substituted aromatic compounds, where the benzylic C-C bond is readily cleaved to form a stable tropylium-like cation.

-

Other Significant Fragments: The peak at m/z 178 can be attributed to the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement, a common fragmentation pathway for compounds containing an ethyl group. The fragment at m/z 165 likely arises from further fragmentation of the [M - CH₃]⁺ ion.

Figure 2: Key Fragmentation Pathways of this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing valuable information about the molecule's structure.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups and bonding patterns in this compound.

Methodology:

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of this compound with potassium bromide and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A beam of infrared radiation is passed through the sample. The interferometer in the FTIR spectrometer allows for the simultaneous measurement of all frequencies.

-

Data Processing: The resulting interferogram is mathematically converted into an IR spectrum (a plot of absorbance or transmittance versus wavenumber) using a Fourier transform. A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Causality Behind Experimental Choices:

-

FTIR vs. Dispersive IR: FTIR spectroscopy offers significant advantages over older dispersive techniques, including higher signal-to-noise ratio, better wavelength accuracy, and faster data acquisition.

-

KBr Pellet/Thin Film: These sample preparation methods are standard for solid and non-volatile liquid samples, respectively, ensuring that a sufficient amount of the sample interacts with the IR beam to produce a high-quality spectrum.

Data Summary and Interpretation

The IR spectrum of this compound displays characteristic absorption bands for aromatic C-H bonds, aliphatic C-H bonds, and aromatic C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2965-2850 | Medium-Strong | Aliphatic C-H Stretch (from ethyl group) |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1465 | Medium | CH₂ Scissoring (from ethyl group) |

| 1375 | Medium | CH₃ Symmetric Bend (from ethyl group) |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending |

Interpretation:

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The presence of absorptions in this region is a clear indication of the aromatic nature of the phenanthrene core.

-

Aliphatic C-H Stretch (2965-2850 cm⁻¹): These strong absorptions are characteristic of the C-H stretching vibrations within the ethyl substituent, confirming its presence.

-

Aromatic C=C Ring Stretch (1600-1450 cm⁻¹): Multiple bands in this region are typical for aromatic compounds and arise from the stretching vibrations of the carbon-carbon double bonds within the fused rings.

-

Aliphatic Bending Vibrations (1465 cm⁻¹ and 1375 cm⁻¹): The scissoring vibration of the CH₂ group and the symmetric bending of the CH₃ group of the ethyl substituent give rise to these characteristic absorptions.

-

Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The strong absorptions in this "fingerprint" region are highly diagnostic of the substitution pattern on the aromatic rings. The specific pattern of these bands can help to confirm the position of the ethyl group on the phenanthrene skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To determine the number of unique proton and carbon environments, their chemical shifts, and the connectivity between them.

Methodology:

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Data Acquisition: A pulse sequence is applied to excite the ¹H nuclei. The resulting free induction decay (FID) is detected.

-

¹³C NMR Data Acquisition: A different pulse sequence, often with proton decoupling to simplify the spectrum, is used to excite the ¹³C nuclei.

-

Data Processing: The FIDs for both ¹H and ¹³C are converted to spectra by Fourier transformation. The spectra are then phased and baseline corrected.

Causality Behind Experimental Choices:

-

High-Field NMR: Higher magnetic field strengths provide better spectral dispersion, reducing signal overlap and simplifying interpretation, which is particularly important for complex aromatic systems.

-

Deuterated Solvents: These solvents are used to avoid large solvent signals that would otherwise obscure the signals from the analyte.

-

Proton Decoupling in ¹³C NMR: This technique removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single sharp peak, simplifying the counting of non-equivalent carbons.

Predicted ¹H NMR Data and Interpretation

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~1.4 | Triplet | ~7.6 |

| CH₂ (ethyl) | ~3.1 | Quartet | ~7.6 |

| Aromatic H's | 7.6 - 8.8 | Multiplet | - |

Based on data for methyl this compound-3-carboxylate.[2]

Interpretation:

-

Ethyl Group Protons: The protons of the ethyl group are expected in the upfield region of the spectrum. The methyl (CH₃) protons will appear as a triplet due to coupling with the adjacent two methylene (CH₂) protons. The methylene protons will appear as a quartet due to coupling with the three methyl protons. The integration of these signals will be in a 3:2 ratio, respectively.

-

Aromatic Protons: The nine protons on the phenanthrene ring will appear in the downfield region (typically 7.6-8.8 ppm) due to the deshielding effect of the aromatic ring current. Their signals will be complex multiplets due to coupling with neighboring protons.

Predicted ¹³C NMR Data and Interpretation

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~14.3 |

| CH₂ (ethyl) | ~26.3 |

| Aromatic C's | 123 - 142 |

Based on data for methyl this compound-3-carboxylate.[2]

Interpretation:

-

Ethyl Group Carbons: The carbons of the ethyl group will appear in the upfield aliphatic region of the ¹³C NMR spectrum.

-

Aromatic Carbons: The fourteen carbons of the phenanthrene core will give rise to a series of signals in the downfield aromatic region (typically 123-142 ppm). Due to the molecule's symmetry, some of these carbons may be chemically equivalent and thus produce a single signal. A proton-decoupled ¹³C NMR spectrum would be expected to show fewer than 14 signals for the aromatic carbons.

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous characterization of this compound. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. Infrared spectroscopy identifies the key functional groups, namely the aromatic and aliphatic C-H and C=C bonds. Finally, NMR spectroscopy, even when inferred from a closely related analogue, provides detailed information about the connectivity and chemical environment of each atom in the molecule. This guide serves as a foundational resource for the spectroscopic analysis of this compound and related compounds, empowering researchers to confidently identify and characterize these important molecules.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5359737, Methyl this compound-3-carboxylate. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19352, this compound. Retrieved from [Link].

Sources

The Toxicological Profile of 9-Ethylphenanthrene in Aquatic Environments

An In-Depth Technical Guide

Foreword: A Nuanced Contaminant

Polycyclic Aromatic Hydrocarbons (PAHs) represent a class of persistent organic pollutants of significant ecotoxicological concern. While regulatory focus has often centered on the parent, unsubstituted PAHs, the vast and structurally diverse group of alkylated PAHs frequently dominates environmental mixtures, such as crude oil. These alkylated congeners, including 9-Ethylphenanthrene, exhibit unique physicochemical properties, metabolic fates, and toxicological profiles that demand specific investigation. This guide provides a comprehensive technical overview of the current scientific understanding of this compound's impact on aquatic life, moving from its environmental behavior to its cellular mechanisms of toxicity. We will explore its biotransformation, detail its effects across different trophic levels, and present validated protocols for its assessment, offering a holistic perspective for researchers and environmental risk assessors.

Physicochemical Properties and Environmental Fate

Understanding the environmental behavior of this compound is foundational to assessing its toxicological risk. As a tricyclic PAH with an ethyl group substitution, its properties dictate its partitioning, persistence, and bioavailability in aquatic systems.

Core Physicochemical Characteristics

The lipophilicity of this compound, indicated by its high octanol-water partition coefficient (log Kow), is a primary driver of its environmental fate.[1] This property suggests a strong tendency to partition from the water column into organic matrices like sediment and the lipid-rich tissues of aquatic organisms, leading to potential bioaccumulation.[1]

| Property | Value | Implication for Aquatic Environment | Source |

| Chemical Formula | C₁₆H₁₄ | - | [2] |

| CAS Number | 3674-75-7 | - | [2] |

| log Kow (Octanol-Water Partition Coefficient) | 5.51 | High potential for bioaccumulation in organismal lipids and sorption to organic matter in sediment.[3] | [3] |

| Water Solubility | Low (specific value not readily available, but inferred from high log Kow) | Limited concentration in the water column; primarily associated with particulates and sediment. | [4] |

Environmental Transport and Persistence

Once introduced into an aquatic ecosystem, this compound's low water solubility and high lipophilicity mean it will not remain in the dissolved phase for long.[4] It rapidly sorbs to suspended organic particles and settles into the sediment, which becomes a long-term reservoir and a source of chronic exposure for benthic organisms.[5][6] Factors like temperature, pH, and the amount of organic carbon in the sediment influence its persistence and bioavailability.[4] While it is a semi-volatile compound, its primary transport in aquatic systems is through particle movement and sediment resuspension.[4][5]

Toxicokinetics: Uptake, Biotransformation, and Elimination

The toxicity of this compound is intrinsically linked to how it is absorbed, metabolized, and excreted by aquatic organisms. The process of biotransformation is particularly critical, as it can either detoxify the parent compound or, in some cases, create more reactive and toxic metabolites.[7]

Uptake and Bioaccumulation

Aquatic organisms absorb this compound primarily through direct partitioning from water across respiratory surfaces (gills in fish) and, to a lesser extent, through ingestion of contaminated food or sediment.[3] Its high lipophilicity facilitates rapid uptake and storage in fatty tissues. Studies have demonstrated a significant positive correlation between the log Kow values of alkylated naphthalenes and their bioconcentration factors (BCFs), a principle that extends to other PAHs like this compound.[3]

The Central Role of Biotransformation

Aquatic organisms, particularly vertebrates like fish, possess enzymatic systems to metabolize xenobiotics like PAHs.[7] This process is a double-edged sword.

-

Phase I Reactions: The primary enzymes involved are the Cytochrome P450 monooxygenases (CYPs), especially members of the CYP1A family.[8][9] These enzymes introduce oxygen into the PAH structure, increasing its water solubility and preparing it for excretion. For this compound, metabolism can occur at two primary sites:

-

Ring Hydroxylation: Oxidation of the aromatic phenanthrene rings.

-

Side-Chain Hydroxylation: Oxidation of the ethyl group. Studies on human HepG2 cells have indicated that side-chain hydroxylation is a major metabolic pathway for this compound.[10][11] This metabolic route can sometimes shift toxicity away from the typical PAH pathways.[11]

-

-

Phase II Reactions: The functionalized metabolites from Phase I are conjugated with endogenous molecules (e.g., glutathione, sulfates) by enzymes like Glutathione S-transferases (GSTs) and sulfotransferases (SULTs).[9] This further increases water solubility and facilitates elimination.

The induction of CYP1A is a well-established biomarker of exposure to many PAHs that act as agonists for the Aryl Hydrocarbon Receptor (AhR).[12] However, phenanthrene and some of its alkylated derivatives are known to be poor inducers of CYP1A, suggesting that their toxicity may not be solely dependent on the canonical AhR pathway.[8][9]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 9-ETHYL-PHENANTHRENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Alkyl-phenanthrenes in early life stage fish: differential toxicity in Atlantic haddock ( Melanogrammus aeglefinus ) embryos - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00357K [pubs.rsc.org]

- 9. central.bac-lac.gc.ca [central.bac-lac.gc.ca]

- 10. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate and transport of 9-Ethylphenanthrene

An In-depth Technical Guide to the Environmental Fate and Transport of 9-Ethylphenanthrene

Executive Summary

This compound, a prominent alkylated polycyclic aromatic hydrocarbon (PAH), is a significant environmental contaminant primarily associated with petrogenic sources such as crude oil spills. Its environmental persistence, potential for bioaccumulation, and inherent toxicity necessitate a thorough understanding of its behavior in various environmental compartments. This guide provides a comprehensive technical overview of the environmental fate and transport of this compound, intended for researchers, environmental scientists, and risk assessors. We delve into the core physicochemical properties that govern its partitioning, explore the critical transformation pathways including biotic and abiotic degradation, and analyze its transport mechanisms through soil, water, and air. Furthermore, this document outlines robust analytical methodologies for its detection and quantification and contextualizes its behavior within an environmental risk assessment framework. By synthesizing current scientific knowledge, this guide aims to equip professionals with the field-proven insights required to predict, model, and mitigate the environmental impact of this compound.

Introduction to this compound: An Environmental Perspective

This compound (9-EP) belongs to the class of alkylated polycyclic aromatic hydrocarbons (aPAHs), which are often more abundant and can be more persistent and toxic than their parent compounds.[1] Unlike parent PAHs, which have both pyrogenic (combustion) and petrogenic (petroleum) sources, aPAHs like 9-EP are predominantly markers of crude oil contamination. The Deepwater Horizon oil spill, for instance, highlighted the environmental significance of C2-phenanthrenes, including 9-EP.[1]

Chemical Identity:

-

Name: this compound

-

CAS Number: 3674-75-7[2]

-

Molecular Formula: C16H14[3]

-

Molecular Weight: 206.29 g/mol [2]

The addition of the ethyl group to the phenanthrene backbone significantly alters its physicochemical properties compared to the parent compound, which in turn modifies its environmental distribution and biological interactions. Toxicologically, 9-EP is noted for its potential to be metabolized into reactive intermediates by organisms.[1] While some studies have shown it to be inactive in certain developmental toxicity assays, its metabolites can pose a risk.[4] The U.S. Environmental Protection Agency (EPA) lists the parent compound, phenanthrene, as a priority pollutant, underscoring the regulatory and scientific interest in this class of compounds.[5]

Physicochemical Properties: The Blueprint for Environmental Behavior

The environmental partitioning of a chemical is fundamentally controlled by its physical and chemical properties. For this compound, these parameters dictate its tendency to associate with organic matter in soil, volatilize into the atmosphere, or dissolve in water. Understanding these properties is the causal first step in predicting its fate.[6][7]

The properties in the table below are derived from experimental data for closely related compounds and computational models, providing a robust basis for environmental modeling. The octanol-water partition coefficient (Log Kow), for example, is a direct measure of a chemical's hydrophobicity; a high value indicates a strong affinity for fatty tissues and soil organic carbon, suggesting a high potential for sorption and bioaccumulation.[7]

| Property | Predicted/Estimated Value | Significance in Environmental Fate & Transport |

| Molecular Weight | 206.29 g/mol [2] | Influences diffusion and volatilization rates. |

| Water Solubility | Low (estimated < 1 mg/L) | Limits concentration in the aqueous phase, promoting partitioning to sediment and soil.[8] |

| Vapor Pressure | Low (estimated < 0.1 Pa) | Low volatility suggests it will primarily reside in soil and water rather than the atmosphere.[9] |

| Log Kow (Octanol-Water Partition Coefficient) | High (estimated > 5.0) | Indicates strong hydrophobicity, high potential for sorption to organic matter and bioaccumulation.[8] |

| Henry's Law Constant | Low to Moderate | Suggests that volatilization from water is not a dominant, but still possible, transport pathway.[7][10] |

Environmental Transformation and Degradation Pathways

Once released into the environment, this compound is subject to various transformation processes that can alter its structure, toxicity, and persistence. These pathways are broadly categorized as abiotic (light-induced) and biotic (microbe-induced).[6]

Abiotic Degradation: The Role of Photodegradation

In aquatic environments and on surfaces exposed to sunlight, photodegradation can be a significant degradation pathway for PAHs.[11] The process involves the absorption of ultraviolet (UV) radiation, which excites the molecule and can lead to oxidation, particularly in the presence of sensitizing agents like Fe3+ ions.[12] For phenanthrene and its derivatives, this often results in the formation of phenanthrenequinones.[11][13] These photo-oxidation products can sometimes be more toxic than the parent compound and may inhibit subsequent microbial degradation.[11]

Caption: Conceptual pathway for the photodegradation of this compound.

Biotic Degradation (Biodegradation)

Biodegradation is the primary mechanism for the ultimate removal of PAHs from the environment.[5] It is mediated by a diverse range of microorganisms, including bacteria and fungi, which utilize these compounds as a source of carbon and energy. The process is highly dependent on environmental conditions such as the presence of oxygen, temperature, pH, and nutrient availability.[14]

-

Aerobic Biodegradation: Under aerobic conditions, bacteria initiate PAH degradation by incorporating molecular oxygen into the aromatic ring using dioxygenase enzymes.[15] For this compound, this attack likely occurs at the C9-C10 bond, leading to the formation of a cis-dihydrodiol, which is then further metabolized, ultimately resulting in ring cleavage and entry into central metabolic pathways like the Krebs cycle.[1][15] Studies on 9-EP metabolism in human liver cells have also identified side-chain hydroxylation as a major metabolic pathway.[1]

-

Anaerobic Biodegradation: In the absence of oxygen, such as in deep sediments, biodegradation is much slower.[16] Anaerobic microbes employ different strategies, often using alternative electron acceptors like nitrate or sulfate. The degradation of alkylphenanthrenes under these conditions is significantly slower and less efficient than aerobic processes.[16]

Caption: Representative aerobic biodegradation pathway for this compound.

Environmental Transport and Partitioning

The movement and distribution of this compound through the environment are governed by a complex interplay of processes that partition the compound between air, water, soil, sediment, and biota.[6]

Sorption in Soil and Sediment

Due to its high hydrophobicity (high Log Kow), 9-EP has a strong tendency to sorb to soil and sediment particles.[17] The primary mechanism is partitioning into the natural organic matter (NOM) fraction of the solid phase.[18] This process is critical as it reduces the concentration of 9-EP in the aqueous phase, thereby decreasing its bioavailability and mobility.[17] However, sorbed contaminants can act as a long-term source of pollution, slowly desorbing back into the water phase over time. The sorption capacity is strongly correlated with the organic carbon content of the soil or sediment.[19]

Volatilization

Volatilization describes the transfer of a chemical from a surface (water or soil) to the atmosphere.[10] This process is governed by the compound's vapor pressure and its Henry's Law constant.[7] For compounds like 9-EP with low vapor pressure and a low-to-moderate Henry's Law constant, volatilization is generally not a dominant fate process, especially when compared to sorption.[9][20] However, it can contribute to the long-range atmospheric transport of PAHs from contaminated areas.

Bioaccumulation and Biomagnification

Bioaccumulation is the net uptake of a chemical by an organism from all exposure routes (water, food, air).[21] The high lipophilicity of 9-EP suggests a significant potential for it to accumulate in the fatty tissues of aquatic and terrestrial organisms.[22] While parent phenanthrene can be metabolized and eliminated by many organisms, the presence of the ethyl group might affect the rate of metabolism, potentially leading to higher body burdens compared to the parent compound.[23] This accumulation provides a route for the contaminant to enter the food chain, raising the possibility of biomagnification (increasing concentration at higher trophic levels).[21]

Sources

- 1. Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and this compound Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9-ETHYL-PHENANTHRENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C16H14 | CID 19352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biodegradation of Phenanthrene by Mycobacterium sp. TJFP1: Genetic Basis and Environmental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 7. epa.gov [epa.gov]

- 8. 9-methyl-10-ethylphenanthrene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. springfieldmo.gov [springfieldmo.gov]

- 10. VOLATILIZATION OF ALKYLBENZENES FROM WATER. [pubs.usgs.gov]

- 11. 9,10-Phenanthrenequinone photoautocatalyzes its formation from phenanthrene, and inhibits biodegradation of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient Photodegradation of Phenanthrene under Visible Light Irradiation via Photosensitized Electron Transfer | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Biodegradation of phenanthrene in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Sorption of naphthalene and phenanthrene by soil humic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of impacts of soil fractions on phenanthrene sorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Studies on the sorption behaviors of phenanthrene on marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Acritical review and weight of evidence approach for assessing the bioaccumulation of phenanthrene in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fullerene-associated phenanthrene contributes to bioaccumulation but is not toxic to fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Alkyl-phenanthrenes in early life stage fish: differential toxicity in Atlantic haddock ( Melanogrammus aeglefinus ) embryos - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00357K [pubs.rsc.org]

An In-depth Technical Guide to the Biodegradation Pathways of 9-Ethylphenanthrene in Soil

This guide provides a detailed exploration of the microbial degradation of 9-Ethylphenanthrene, a substituted polycyclic aromatic hydrocarbon (PAH), within the soil environment. Synthesizing established principles of PAH metabolism with specific insights into the effects of alkyl substitution, this document offers researchers, environmental scientists, and drug development professionals a comprehensive overview of the putative biochemical pathways, key microbial players, and the experimental methodologies required to investigate this process.

Introduction: The Environmental Fate of this compound

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants originating from both natural (e.g., forest fires) and anthropogenic sources, such as the incomplete combustion of fossil fuels and crude oil spills.[1] Their alkylated derivatives, including this compound, are significant components of petroleum products and contaminated sites. Due to their hydrophobicity, these compounds strongly adsorb to soil organic matter, reducing their bioavailability and posing a long-term risk due to their potential toxicity and carcinogenicity.[1]

Microbial biodegradation is the primary mechanism for the complete removal and detoxification of PAHs from the environment.[2][3] While the metabolic pathways for unsubstituted PAHs like phenanthrene are well-documented, the presence of an alkyl substituent, such as the ethyl group at the C9 position, introduces significant modifications to the degradation strategy employed by soil microorganisms. Research indicates that alkyl substitution can shift the metabolic focus from the aromatic ring system to the alkyl side chain, creating distinct biochemical challenges and opportunities for bioremediation.[4] This guide will elucidate the probable degradation pathways for this compound, grounding the discussion in both the extensive knowledge of phenanthrene metabolism and the specific enzymatic reactions governing alkyl side-chain oxidation.

Key Microbial Players in Alkyl-PAH Degradation

The capacity to degrade PAHs is widely distributed among various soil bacteria and fungi. While organisms specifically documented for this compound degradation are not extensively reported, we can infer the likely candidates from the vast body of research on phenanthrene and other alkylated aromatics. These microorganisms possess the specialized enzymatic machinery required for the initial attack on either the aromatic ring or the alkyl substituent.

Table 1: Prominent Microbial Genera Implicated in PAH Biodegradation

| Microbial Kingdom | Genus | Relevant Enzymatic Capabilities |

| Bacteria | Pseudomonas | Possesses a wide array of ring-hydroxylating and ring-cleaving dioxygenases.[2] |

| Mycobacterium | Known for its ability to mineralize high molecular weight PAHs, utilizing cytochrome P450 monooxygenases and dioxygenases.[2][5] | |

| Sphingomonas | Capable of initiating degradation at multiple positions on the phenanthrene molecule.[6] | |

| Rhodococcus | Exhibits broad substrate specificity and metabolic versatility towards aromatic compounds.[7] | |

| Alcaligenes | Utilizes the phthalic acid pathway for phenanthrene degradation.[8] | |

| Fungi | Phanerochaete | Employs extracellular ligninolytic enzymes (e.g., lignin peroxidase, manganese peroxidase) and intracellular cytochrome P450 monooxygenases.[9][10] |

| Aspergillus | Fungal-bacterial consortia involving Aspergillus have shown enhanced phenanthrene degradation.[1][11] | |

| Pleurotus | Utilizes cytochrome P450 monooxygenase and epoxide hydrolase for initial phenanthrene oxidation.[12] |

Core Biodegradation Pathways of this compound

The presence of the ethyl group on the phenanthrene core suggests two primary initial lines of enzymatic attack. The ultimate degradation route may follow one of these pathways exclusively or a combination thereof, depending on the specific microbial species and environmental conditions.

Putative Pathway A: Aromatic Ring Oxidation and Cleavage

This pathway mirrors the well-established routes for unsubstituted phenanthrene. It presumes that the ethyl group does not sterically hinder the initial enzymatic attack on the aromatic nucleus by ring-hydroxylating dioxygenases (in bacteria) or cytochrome P450 monooxygenases (in fungi).

-

Initial Dioxygenation: Bacterial dioxygenases attack the aromatic ring, typically at the 3,4- (bay-region) or 9,10- (K-region) positions, incorporating both atoms of molecular oxygen to form a cis-dihydrodiol.[2][13] For this compound, attack at the 3,4-position would yield cis-3,4-Dihydroxy-3,4-dihydro-9-ethylphenanthrene.

-

Dehydrogenation & Ring Cleavage: The cis-dihydrodiol is dehydrogenated to form the corresponding diol (e.g., 3,4-Dihydroxy-9-ethylphenanthrene). This is followed by cleavage of the aromatic ring by an extradiol or intradiol dioxygenase, opening the ring structure.

-

Downstream Metabolism: The ring-cleavage product is further metabolized through a series of reactions analogous to the phenanthrene pathway, leading to intermediates like 1-hydroxy-2-naphthoic acid and eventually funneling into central metabolic pathways via phthalic acid or salicylic acid intermediates.[14][15]

Putative Pathway B: Alkyl Side-Chain Oxidation

Evidence suggests that alkyl substitution shifts metabolism toward the side chain, which often serves as a detoxification route.[4] This pathway involves the sequential oxidation of the ethyl group, likely preceding the degradation of the aromatic rings. The proposed enzymatic steps are analogous to those observed in the degradation of other ethyl-substituted aromatics like p-ethylphenol.[16]

-

Initial Hydroxylation: The terminal methyl group of the ethyl side chain is hydroxylated by a monooxygenase (e.g., a cytochrome P450 or a specific methylhydroxylase) to form a primary alcohol: 1-(Phenanthren-9-yl)ethanol .

-

Oxidation to Aldehyde/Ketone: The alcohol is then oxidized by an alcohol dehydrogenase to form the corresponding ketone (as the hydroxyl is on the secondary carbon): 1-(Phenanthren-9-yl)ethan-1-one .

-

Carboxylation/Cleavage: The acetyl group could then be carboxylated or cleaved, potentially leading to Phenanthrene-9-carboxylic acid . This metabolite can then either be excreted or enter a degradation pathway initiated by dioxygenase attack on the aromatic rings.

The following diagram illustrates these two competing initial pathways for the microbial degradation of this compound.

Caption: Putative initial biodegradation pathways for this compound in soil.

Experimental Methodologies for Pathway Elucidation

Investigating the biodegradation of this compound requires a multi-faceted experimental approach, from microcosm studies that simulate the soil environment to sophisticated analytical techniques for metabolite identification.

Soil Microcosm Setup and Monitoring

The causality behind a soil microcosm experiment is to create a controlled, replicable system that mimics the natural soil environment while allowing for precise measurement of contaminant depletion and microbial activity.

Protocol:

-

Soil Collection and Characterization: Collect soil from a relevant site (e.g., PAH-contaminated or pristine). Sieve (2-mm mesh) to remove large debris and homogenize. Characterize baseline parameters: pH, moisture content, organic carbon, nitrogen, and phosphorus levels.[17]

-

Spiking: In a fume hood, prepare a stock solution of this compound in a volatile solvent (e.g., acetone). Add the solution to a known mass of soil and mix thoroughly. Allow the solvent to evaporate completely, leaving the contaminant adsorbed to the soil particles. The final concentration should be environmentally relevant (e.g., 50-200 mg/kg).

-

Microcosm Assembly: Place a measured amount of spiked soil (e.g., 100 g) into sterile glass flasks or jars. Adjust the moisture content to 50-60% of the soil's water-holding capacity.

-

Treatments: Prepare several treatment groups to validate the results:

-

Live Treatment: Spiked soil with its indigenous microbial community.

-

Sterile Control: Spiked soil that has been autoclaved or gamma-irradiated to kill microorganisms. This control accounts for abiotic losses (e.g., volatilization, chemical degradation).

-

Bioaugmentation (Optional): Live treatment inoculated with a known PAH-degrading bacterial consortium or fungal strain.[3][11]

-

-

Incubation: Incubate all microcosms in the dark at a controlled temperature (e.g., 25-30°C). Aerate periodically by opening the flasks in a sterile environment.

-

Sampling: At regular intervals (e.g., 0, 7, 14, 28, and 56 days), sacrifice triplicate microcosms from each treatment group for analysis.

Metabolite Extraction and Identification

The core of pathway elucidation is identifying the transient chemical intermediates formed during degradation.

Protocol:

-

Solvent Extraction: Extract the entire soil sample from a sacrificed microcosm with an appropriate solvent system. A common method is accelerated solvent extraction (ASE) or sonication with a mixture of acetone and hexane (1:1 v/v).[11]

-

Concentration and Cleanup: Combine the solvent extracts and concentrate them using a rotary evaporator. The extract may require cleanup using silica gel column chromatography to remove interfering soil matrix components.

-

Derivatization (Optional): Polar metabolites containing hydroxyl or carboxyl groups may require derivatization (e.g., silylation with BSTFA) to increase their volatility for gas chromatography analysis.

-

GC-MS Analysis: Analyze the cleaned, concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatography (GC): Separates the individual components of the mixture based on their boiling points and affinity for the GC column.

-

Mass Spectrometry (MS): Fragments the separated components and detects the fragments based on their mass-to-charge ratio. The resulting mass spectrum is a chemical fingerprint.

-

-

Identification: Compare the retention times and mass spectra of unknown peaks to those of authentic chemical standards. For novel metabolites where standards are unavailable, detailed interpretation of the mass spectrum is required to propose a chemical structure.

The following workflow diagram outlines the key stages of a typical biodegradation study.

Caption: Experimental workflow for studying this compound biodegradation.

Conclusion and Future Directions

The biodegradation of this compound in soil is a complex process governed by the versatile enzymatic machinery of soil microorganisms. While direct evidence is limited, a robust understanding can be constructed by synthesizing knowledge from phenanthrene metabolism and the principles of alkyl side-chain oxidation. The most plausible scenario involves two competing initial pathways: direct dioxygenase attack on the aromatic rings and monooxygenase-initiated oxidation of the ethyl group.

Future research should focus on isolating microbial consortia capable of utilizing this compound as a sole carbon source. The application of advanced techniques such as Stable Isotope Probing (SIP), coupled with metabolomics and transcriptomics, will be crucial for definitively identifying the active microorganisms, confirming the proposed metabolic intermediates, and elucidating the specific genes and enzymes involved.[11] This knowledge is essential for developing effective, science-driven bioremediation strategies for sites contaminated with alkylated PAHs.

References

-

Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). Bacterial degradation of polycyclic aromatic hydrocarbons. International journal of environmental research and public health, 6(1), 272-288. Available at: [Link]

-

Li, J., Sun, Y., Liu, J., Tian, Y., & Zhang, Y. (2023). Determination of soil phenanthrene degradation through a fungal–bacterial consortium. Applied and Environmental Microbiology, 89(10), e00844-23. Available at: [Link]

-

Eawag-BBD. (1999). Phenanthrene (fungal 9S,10S) Degradation Pathway. University of Minnesota. Available at: [Link]

-

Eawag-BBD. (1998). Phenanthrene (fungal 9R,10R) Pathway Map. University of Minnesota. Available at: [Link]

-

Zafra, G., Absalón, Á. E., & Cortés-Espinosa, D. V. (2014). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Folia microbiologica, 59(3), 225-234. Available at: [Link]

-

Wang, J., Boogaard, P. J., van den Berg, H., & Rietjens, I. M. (2022). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Archives of toxicology, 96(4), 1147-1160. Available at: [Link]

-

Wang, J., Boogaard, P. J., van den Berg, H., & Rietjens, I. M. C. M. (2022). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Archives of Toxicology, 96(4), 1147–1160. Available at: [Link]

-

Zhang, Y., Li, J., Sun, Y., Liu, J., & Tian, Y. (2023). Determination of soil phenanthrene degradation through a fungal–bacterial consortium. Applied and Environmental Microbiology, 89(10). Available at: [Link]

-

Kriškonis, K., & Čipinytė, V. (2024). Bioremediation of Polycyclic Aromatic Hydrocarbons by Means of Bacteria and Bacterial Enzymes. International Journal of Molecular Sciences, 25(17), 9579. Available at: [Link]

-

Eawag-BBD. (1999). Phenanthrene Degradation Pathway. University of Minnesota. Available at: [Link]

-

Pinyakong, O., Habe, H., Yoshida, T., Nojiri, H., & Omori, T. (2003). Identification of novel metabolites in the degradation of phenanthrene by Sphingomonas sp. strain P2. Applied and environmental microbiology, 69(10), 5823–5831. Available at: [Link]

-

Carmona, M., Zamarro, M. T., Blázquez, B., Durante-Rodríguez, G., Juárez, J. F., Valderrama, J. A., ... & Díaz, E. (2009). Anaerobic catabolism of aromatic compounds: a genetic and genomic view. Microbiology and Molecular Biology Reviews, 73(1), 71-133. Available at: [Link]

-

Viñas, M., Grifoll, M., Sabaté, J., & Solanas, A. M. (2002). Growth and degradation of phenanthrene by isolated strains. International Biodeterioration & Biodegradation, 49(2-3), 153-161. Available at: [Link]

-

Chang, B. V., & Chen, C. Y. (2001). Biodegradation of phenanthrene in soil. Journal of Environmental Science and Health, Part A, 36(8), 1467-1476. Available at: [Link]

-

Sutherland, J. B., Selby, A. L., Freeman, J. P., Evans, F. E., & Cerniglia, C. E. (1991). Metabolism of phenanthrene by Phanerochaete chrysosporium. Applied and environmental microbiology, 57(11), 3310-3316. Available at: [Link]

-

Mawad, A., Albasri, H., Shalkami, A. G., El-Gamal, M., & Hesham, A. E. L. (2021). Synergistic degradation of phenanthrene by constructed Pseudomonas spp. consortium. Environmental Technology & Innovation, 24, 101942. Available at: [Link]

-

Acosta-González, A., & Valls, M. (2017). Polycyclic Aromatic Hydrocarbon-Induced Changes in Bacterial Community Structure under Anoxic Nitrate Reducing Conditions. Frontiers in microbiology, 8, 1823. Available at: [Link]

-

Zhang, M., Fan, H., Wang, J., Zhang, Y., & Wei, D. (2022). Strategy to Promote the Biodegradation of Phenanthrene in Contaminated Soil by a Novel Bacterial Consortium in Slurry Bioreactors. International Journal of Environmental Research and Public Health, 19(19), 12154. Available at: [Link]

-

Wang, F., Wang, Z., Li, J., Shen, C., & Wang, Y. (2024). Biodegradation of Phenanthrene by Mycobacterium sp. TJFP1: Genetic Basis and Environmental Validation. International Journal of Molecular Sciences, 25(10), 5275. Available at: [Link]

-

Wöhlbrand, L., Wilkes, H., Halder, T., & Rabus, R. (2017). Proposed peripheral pathway for the oxidation of p-ethylphenol to 4-hydroxybenzoyl-CoA in Azoarcus sp. strain EbN1. Journal of bacteriology, 199(13), e00088-17. Available at: [Link]

Sources

- 1. Determination of soil phenanthrene degradation through a fungal–bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of novel metabolites in the degradation of phenanthrene by Sphingomonas sp. strain P2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenanthrene (fungal 9S,10S) Degradation Pathway [eawag-bbd.ethz.ch]

- 10. Metabolism of phenanthrene by Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenanthrene (fungal 9R,10R) Degradation Pathway [eawag-bbd.ethz.ch]

- 13. b.aun.edu.eg [b.aun.edu.eg]

- 14. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biodegradation of phenanthrene in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Ethylphenanthrene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 9-Ethylphenanthrene, detailing its chemical identity, structural features, synthesis, and physicochemical properties. It is intended to serve as a valuable resource for professionals in research and development who are exploring the phenanthrene scaffold for potential therapeutic applications.

Core Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 3674-75-7[1]

-

Molecular Formula: C₁₆H₁₄[2]

-

Molecular Weight: 206.28 g/mol [2]

Synonyms: Phenanthrene, 9-ethyl-[3]

Molecular Structure and Conformation

This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of a phenanthrene core substituted with an ethyl group at the C9 position. The phenanthrene nucleus is a tricyclic aromatic system with three fused benzene rings in a non-linear arrangement. The molecule is achiral.[2]

Structural Identifiers:

-

SMILES: CCC1=CC2=CC=CC=C2C3=CC=CC=C31[3]

-

InChI: InChI=1S/C16H14/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h3-11H,2H2,1H3[3]

-

InChIKey: ZWANHXINCHPSIK-UHFFFAOYSA-N[3]

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely reported, the following table summarizes available information and provides context by including data for the parent compound, phenanthrene.

| Property | This compound | Phenanthrene | Source |

| Melting Point | Data not available | 98-100 °C | [4] |

| Boiling Point | Data not available | 340 °C | [4] |

| Water Solubility | Data not available | Insoluble | [4] |

| Solubility in Organic Solvents | Expected to be soluble | Soluble in ethanol, DMSO, and DMF | [5] |

| Kovats Retention Index | Standard non-polar: 2016.5, 334.2 | Not Applicable | [3] |